methyl pyrazine-2-carboxylate
Description
Overview of Pyrazine (B50134) Derivatives in Academic Contexts
Pyrazine is a six-membered heterocyclic, nitrogen-containing ring that can be sourced from natural origins or created through chemical synthesis. nih.govresearchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. nih.govmdpi.combenthamdirect.com In academic and industrial research, the pyrazine scaffold is recognized as a privileged structure, meaning it frequently appears in biologically active compounds. researchgate.net
The academic interest in pyrazine derivatives is largely fueled by their wide range of pharmacological properties, which include anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comtandfonline.comnih.gov Consequently, these compounds are extensively studied for their potential in drug discovery. mdpi.com The pyrazine ring is a component of numerous clinically approved drugs, underscoring its importance in pharmaceutical development. nih.govresearchgate.net Beyond medicine, pyrazine derivatives are also investigated for their applications as catalysts and in the development of new materials. tandfonline.comresearchgate.net The ability of the pyrazine structure to participate in various chemical reactions, including different types of coupling reactions, makes it a versatile tool for synthetic chemists. tandfonline.comresearchgate.net
Significance of Methyl Pyrazine-2-Carboxylate (B1225951) as a Research Focus
Methyl pyrazine-2-carboxylate is a specific derivative of pyrazine that serves as a valuable research chemical. Its significance in a research context is primarily as a building block or intermediate in the synthesis of more complex molecules. chemimpex.com For instance, its structural analog, methyl 5-methylpyrazine-2-carboxylate, is used as an intermediate in creating 5,5′-dimethyl-2,2′-bipyrazine derivatives, which are studied for their application in solar energy conversion. iucr.org
The compound is a subject of study in synthetic chemistry, where researchers explore efficient methods for its creation and its subsequent reactions. rsc.org For example, research has been conducted on the aminolysis of pyrazine esters, including this compound, to form pyrazinamide (B1679903) derivatives, which are an important class of compounds in pharmaceutical research. rsc.org The chemical properties of this compound make it a useful starting material for generating a variety of other pyrazine-based molecules with potential biological activities. mdpi.comrjpbcs.com
Below is a table summarizing some of the key chemical identifiers and properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 6164-79-0 |
| Canonical SMILES | COC(=O)C1=NC=CN=C1 |
| InChI | InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 |
Table 1: Chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIRMSFZNYMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064131 | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-79-0 | |
| Record name | Methyl 2-pyrazinecarboxylate | |
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| Record name | Methyl pyrazinoate | |
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| Record name | Methyl 2-pyrazinecarboxylate | |
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| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |
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| Record name | Pyrazinecarboxylic acid, methyl ester | |
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| Record name | Methyl pyrazinecarboxylate | |
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| Record name | METHYL PYRAZINOATE | |
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Synthetic Methodologies and Reaction Pathways
Esterification of Pyrazine-2-carboxylic Acid
The most direct route to methyl pyrazine-2-carboxylate (B1225951) is the esterification of pyrazine-2-carboxylic acid. This process involves the reaction of the carboxylic acid with methanol (B129727), typically facilitated by a catalyst to achieve efficient conversion.
Catalyst-mediated Esterification Processes
Various catalysts can be employed to promote the esterification of pyrazine-2-carboxylic acid. Acid catalysts are common, working by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Ion-exchange resins, such as Amberlyst 15, also serve as effective catalysts for this transformation. For instance, reacting 5-methylpyrazine-2-carboxylic acid with methanol in the presence of Amberlyst 15 and stirring at reflux for approximately 20 hours can yield the corresponding methyl ester in high purity. chemicalbook.com
Thionyl Chloride-mediated Esterification in Methanol
A highly effective method for the synthesis of methyl pyrazine-2-carboxylate involves the use of thionyl chloride (SOCl₂) in methanol. This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the final ester product. google.com This method is often preferred due to its high efficiency and the fact that the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed from the reaction mixture. The reaction is typically performed at controlled temperatures to prevent unwanted side reactions. For example, dropwise addition of thionyl chloride to a methanol solution of the carboxylic acid at a low temperature, such as -20°C, followed by stirring, can lead to high yields of the methyl ester.
Sulfuric Acid Catalysis in Methanol
Concentrated sulfuric acid (H₂SO₄) is a classic and widely used catalyst for the Fischer esterification of carboxylic acids, including pyrazine-2-carboxylic acid. masterorganicchemistry.com The process involves refluxing a mixture of pyrazine-2-carboxylic acid, methanol, and a catalytic amount of sulfuric acid. researchgate.net For example, refluxing 5-methylpyrazine-2-carboxylic acid with methanol and a few drops of concentrated sulfuric acid for 24 hours is a documented procedure. researchgate.net In another example, pyrazine-2-carboxylic acid is heated and stirred under reflux with an alcohol like isobutyl alcohol and a small amount of 98% sulfuric acid for several hours to produce the corresponding ester. google.com While effective, sulfuric acid concentrations need to be optimized, as concentrations above 0.5 M can sometimes promote side reactions like decarboxylation. smolecule.com
| Method | Reagents | Conditions | Yield | Reference |
| Thionyl Chloride-mediated | Pyrazine-2-carboxylic acid, Thionyl chloride, Methanol | Low temperature (-20°C to room temp) | High | |
| Sulfuric Acid Catalysis | Pyrazine-2-carboxylic acid, Methanol, Conc. H₂SO₄ | Reflux | Up to 84% | researchgate.net |
| Ion-Exchange Resin | 5-Methylpyrazinecarboxylic acid, Methanol, Amberlyst 15 | Reflux, ~20 hours | 93% | chemicalbook.com |
This table provides a summary of common esterification methods for pyrazine-2-carboxylic acid and its derivatives.
Advanced Synthetic Approaches
Beyond direct esterification, more complex synthetic strategies are utilized, particularly for creating precursors or derivatives of this compound.
Electrolytic Oxidation Routes to Precursors
Electrochemical methods represent a green chemistry approach to organic synthesis. researchgate.net These methods can be used to synthesize precursors to pyrazine-2-carboxylic acid. For instance, the selective oxidation of a methyl group on a pyrazine (B50134) ring, such as in 2,5-dimethylpyrazine (B89654), can lead to the formation of the corresponding carboxylic acid. While traditional oxidation often uses strong oxidizing agents like potassium permanganate, which can be difficult to control and produce significant waste, electrochemical oxidation offers a cleaner alternative by using an electrode surface for the reaction, avoiding the need for metal catalysts or external oxidants. researchgate.netgoogle.com
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign synthetic routes for valuable compounds like this compound. Green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances. These approaches in the synthesis of this compound and its immediate precursors focus on biocatalysis, the use of heterogeneous catalysts, and the adoption of greener reaction conditions.
A significant green strategy involves the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, from 2,5-dimethylpyrazine, which is then esterified. who.int The large-scale synthesis of 5-methylpyrazine-2-carboxylic acid through efficient and environmentally friendly methods is of considerable importance. patsnap.com
Biocatalytic and Enzymatic Methods
Biocatalysis has emerged as a powerful tool for the green synthesis of pyrazine derivatives. This approach utilizes whole cells or isolated enzymes to catalyze reactions with high specificity and under mild conditions, often in aqueous environments.
One prominent biocatalytic route employs whole-cell systems to produce 5-methylpyrazine-2-carboxylic acid, the direct precursor to its methyl ester.
Whole-Cell Biotransformation: Researchers have successfully engineered Escherichia coli strains to express enzymes like xylene monooxygenase, benzyl (B1604629) alcohol dehydrogenase, and benzaldehyde (B42025) dehydrogenase from Pseudomonas putida. nih.gov This engineered biocatalyst can convert 2,5-dimethylpyrazine (DMP) directly into 5-methylpyrazine-2-carboxylic acid (MPCA) with high efficiency. nih.gov Through genetic optimization, including fine-tuning gene copy numbers, a complete (100%) conversion of the substrate was achieved, yielding up to 15.6 g/L of the product. nih.gov This method represents an environmentally friendly process for MPCA production. nih.gov Similarly, whole cells of Pseudomonas putida ATCC 33015 have been used on a large, 15,000 L scale to oxidize 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid with a yield of over 95%. acs.orgmdpi.com
Enzymatic Amidation in Continuous-Flow Systems: While not a direct synthesis of the ester, related green enzymatic processes highlight the potential of these catalysts. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the aminolysis of pyrazine esters to form pyrazinamide (B1679903) derivatives. rsc.org These reactions are often performed in greener solvents like tert-amyl alcohol and can be integrated into continuous-flow microreactors. rsc.orgrsc.org This technology offers significant advantages, including enhanced heat transfer, precise temperature control, higher reaction rates, and easier scale-up, all cornerstones of green engineering. rsc.org Using this system, high yields (up to 91.6%) can be achieved in short reaction times (20 minutes) at moderate temperatures (45 °C). rsc.org
Catalytic Oxidation with Heterogeneous Catalysts
Another green approach focuses on replacing stoichiometric oxidants, which generate significant waste, with catalytic systems that use benign oxidants like oxygen.
Supported Metal Catalysts: A method has been developed for the catalytic oxidation of 2,5-dimethylpyrazine using a Mn-W-Co catalyst supported on diatomaceous earth. patsnap.com This process uses oxygen as the oxidant and is carried out in a fixed-bed reactor. patsnap.com The product, 5-methylpyrazine-2-carboxylic acid, is carried out of the reactor with water vapor, condensed, and crystallized. patsnap.com This method is described as environmentally friendly, pollution-free, simple to operate, and provides a high yield, making it suitable for industrial-scale production. patsnap.com The preparation of the catalyst itself is also straightforward. patsnap.com
Environmentally Benign Solvents and Reaction Conditions
Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry.
Aqueous Reaction Media: Several synthetic methods for pyrazine carboxylates are being adapted to use water as the solvent. A preparation method for 5-methylpyrazine-2-carboxylic acid has been developed based on the principle of decarboxylation in a saturated saline solution. google.com This process avoids the use of organic solvents, features mild conditions, and generates few by-products, making it a simple and pollution-free method with the potential for large-scale production. google.com Similarly, a green procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to its corresponding acid uses lithium hydroxide (B78521) in water, eliminating the need for organic solvents during both the reaction and the separation steps. jocpr.comresearchgate.net
The following table summarizes key research findings on the green synthesis of this compound and its direct precursor.
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Methyl Pyrazine-2-Carboxylate (B1225951) Analysis
Modern analytical chemistry employs a variety of spectroscopic methods for the unambiguous characterization of organic compounds. For methyl pyrazine-2-carboxylate, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are fundamental tools for structural elucidation.
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen atoms in the molecule. The pyrazine (B50134) ring contains three aromatic protons (H-3, H-5, and H-6), while the methyl ester group contributes a three-proton singlet.
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the ester group, causes the ring protons to be significantly deshielded, meaning they appear at a high chemical shift (downfield) in the spectrum. Typically, these aromatic protons are observed in the δ 8.5–9.5 ppm range. researchgate.net The specific signals for the pyrazine protons are a doublet of doublets for H-5, a doublet for H-6, and a doublet for H-3. The methyl (-OCH₃) protons of the ester group are not coupled to any other protons and thus appear as a sharp singlet, typically around δ 4.0 ppm. smolecule.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~9.1-9.2 | d |
| H-5 | ~8.7-8.8 | dd |
| H-6 | ~8.7-8.8 | d |
| -OCH₃ | ~4.0 | s |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent used.
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. This compound has six unique carbon environments. The carbon atom of the carbonyl group (C=O) in the ester is highly deshielded and appears far downfield. In similar pyrazine derivatives, this peak is typically found in the range of δ 160-167 ppm. researchgate.netsmolecule.com The four carbon atoms of the pyrazine ring resonate in the aromatic region, generally between δ 143 and 148 ppm. The carbon of the methyl ester group (-OCH₃) is the most shielded, appearing upfield around δ 53 ppm. smolecule.comwho.int
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| C-2 | ~145 |
| C-3 | ~147 |
| C-5 | ~144 |
| C-6 | ~146 |
| -OCH₃ | ~53 |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made in 1D spectra and definitively establishing the molecular structure. Gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) and Heteronuclear Multiple Bond Coherence (gHMBC) are particularly valuable. msu.edu
gHSQC: This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. For this compound, the gHSQC spectrum would show correlations between H-3 and C-3, H-5 and C-5, H-6 and C-6, and the methyl protons with the -OCH₃ carbon. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.
gHMBC: This experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for piecing together the molecular framework. Key gHMBC correlations that would corroborate the structure of this compound include:
A correlation from the methyl (-OCH₃) protons to the carbonyl carbon (C=O), confirming the ester functionality.
Correlations from the H-3 proton to the C-2 and C-5 carbons, as well as the carbonyl carbon.
Correlations from the H-5 and H-6 protons to other carbons within the pyrazine ring.
The use of gHSQC and gHMBC to confirm the structures of pyrazine derivatives is a standard and powerful methodology. mdpi.comresearchgate.net
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification.
The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent absorption is the strong C=O stretching vibration of the ester group, which is typically observed in the 1700-1730 cm⁻¹ region. hilarispublisher.com Another key feature is the set of C-O stretching vibrations associated with the ester linkage, which appear in the 1300-1100 cm⁻¹ range. researchgate.net The spectrum also displays characteristic absorptions for the pyrazine ring, including C-H stretching just above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
Table 3: FT-IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Medium-Weak |
| ~2960 | Methyl C-H Stretch | Weak |
| ~1725 | C=O Stretch (Ester) | Strong |
| ~1580 | Aromatic C=C/C=N Ring Stretch | Medium |
| ~1470 | Aromatic C=C/C=N Ring Stretch | Medium |
| ~1290 | C-O Stretch (Ester) | Strong |
| ~1128 | C-O Stretch (Ester) | Strong |
| ~860 | C-H Out-of-Plane Bend | Medium |
Data compiled from various sources, including theoretical calculations and spectra from databases. researchgate.netnih.govnist.gov
Vibrational Spectroscopy
FT-Raman Spectroscopy and Vibrational Analysis
The vibrational characteristics of this compound and its derivatives have been investigated using Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.netnanoient.org Experimental FT-Raman spectra are typically recorded over a broad spectral range, such as 3500-100 cm⁻¹, to capture the fundamental vibrational modes. nanoient.org For a precise assignment of these modes, the experimental data is often compared with theoretical wavenumbers calculated through computational methods like Density Functional Theory (DFT). researchgate.netnanoient.orgnih.gov
The analysis involves optimizing the molecular geometry using a suitable basis set, such as 6-311++G(d,p), followed by the calculation of harmonic vibrational frequencies. researchgate.netnanoient.org The resulting theoretical spectra are then scaled to better align with experimental results. nanoient.orgorientjchem.org A detailed interpretation of the vibrational bands is achieved through Potential Energy Distribution (PED) or Total Energy Distribution (TED) analysis, which correlates specific atomic motions with the observed Raman bands. researchgate.netnanoient.orgnih.gov This comparative approach allows for an unambiguous assignment of the fundamental vibrations of the molecule. nih.gov
Analysis of Hydrogen Bonding Interactions through IR Data
Infrared (IR) spectroscopy provides critical insights into the intermolecular forces at play in the solid-state structure of this compound. While the crystal structure does not feature classical hydrogen bonds, it is stabilized by a network of weak intermolecular interactions. nih.govresearchgate.net Specifically, weak C—H···O and C—H···N hydrogen bonds link the molecules into an infinite three-dimensional network. nih.govresearchgate.net
The table below details the specific weak hydrogen bond geometry identified in this compound through crystallographic analysis, which is consistent with IR spectroscopic observations of molecular interactions.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C3—H2···O2i | 0.93 | 2.35 | 3.205 (3) | 153 |
| Symmetry code: (i) x, y, z | ||||
| Table based on data from crystallographic studies. nih.gov |
Mass Spectrometry (MS) and LC-MS Analysis
Mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for confirming the molecular weight and elucidating the fragmentation patterns of this compound. vulcanchem.comnih.gov The electron ionization (EI) mass spectrum is available through the NIST Mass Spectrometry Data Center. nih.govnist.gov
LC-MS analysis, particularly using high-resolution instruments like a Q Exactive Plus Orbitrap, provides precise mass data. nih.gov In positive electrospray ionization (ESI) mode, the molecule is typically observed as a protonated adduct [M+H]⁺. nih.gov The fragmentation of this precursor ion yields characteristic product ions that help confirm the structure. vulcanchem.comnih.gov Advanced techniques such as multiple reaction monitoring (MRM) are often employed in quantitative studies of related pyrazine compounds. researchgate.net
The data below, sourced from public mass spectrometry databases, summarizes key findings from an LC-MS/MS experiment on this compound.
| Parameter | Value |
| Instrument Type | LC-ESI-QFT (Q Exactive Plus Orbitrap) |
| Ionization Mode | Positive (ESI) |
| Precursor Adduct | [M+H]⁺ |
| Precursor m/z | 139.0502 |
| Top Product Ions (m/z) | |
| Peak 1 | 97.0395 |
| Peak 2 | 125.0344 |
| Peak 3 | 139.05 |
| Peak 4 | 79.029 |
| Table based on data from MassBank of North America (MoNA). nih.gov |
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy is employed to study the electronic transitions within the conjugated system of this compound. researchgate.netvulcanchem.com The absorption of UV-Vis radiation induces transitions between electronic energy levels, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nanoient.orgubbcluj.ro The resulting spectrum reveals absorption maxima corresponding to π-π* and n-π* electronic transitions, which are characteristic of the molecule's aromatic and carbonyl groups. vulcanchem.comubbcluj.ro
To gain deeper insight, experimental UV-Vis spectra are often analyzed in conjunction with theoretical calculations using time-dependent density functional theory (TD-DFT). researchgate.netnanoient.org These computations can simulate the electronic spectrum and provide information on the energies of the HOMO and LUMO, revealing that charge transfer interactions occur within the molecule. researchgate.netnanoient.org Such analyses are often performed in various solvents to observe any solvatochromic shifts. researchgate.net
Crystallographic Analysis and Solid-State Structure
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic techniques, with single-crystal X-ray diffraction being the definitive method.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis has provided a definitive structural determination of this compound. nih.govresearchgate.net The compound was found to crystallize in an orthorhombic system with the space group Pca2₁, as determined using a Bruker SMART CCD area-detector diffractometer. nih.gov The analysis confirms the molecular connectivity and provides precise bond lengths and angles. The solid-state structure is organized into a three-dimensional network stabilized by weak C–H···O and C–H···N interactions rather than classical hydrogen bonds. nih.gov
The detailed crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | |
| a | 3.865 (2) Å |
| b | 6.690 (4) Å |
| c | 24.92 (2) Å |
| Volume (V) | 644.4 (7) ų |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 298 K |
| Table based on data from single-crystal X-ray diffraction studies. nih.govresearchgate.net |
Analysis of Molecular Planarity and Dihedral Angles
Crystallographic data reveals that the this compound molecule is nearly planar. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the molecule is a mere 0.0488 (3) Å. nih.govresearchgate.net The maximum deviation from this plane is observed for one of the carboxylate oxygen atoms (O2), which deviates by 0.1249 (4) Å. researchgate.net This high degree of planarity is attributed to the efficient π-conjugation across the pyrazine ring and the attached ester group. nih.govresearchgate.net
In structurally related compounds like methyl 5-methylpyrazine-2-carboxylate, the dihedral angle between the pyrazine ring and the ester group plane is small, reported to be approximately 5.4°, further indicating a tendency towards planarity in this class of molecules. iucr.org The near-perfect planarity of this compound is a key structural feature that influences its electronic properties and intermolecular interactions in the solid state. nih.gov
Intermolecular Interactions in Crystal Packing: Hydrogen Bonding Networks
The crystal structure of this compound is characterized by an absence of classical hydrogen bonds. nih.govresearchgate.net Instead, the molecular packing is consolidated by a network of weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions connect the individual molecules, which are approximately planar, into an extensive three-dimensional network. nih.govresearchgate.net
The planarity of the molecule, with a root-mean-square deviation of 0.0488 (3) Å for all non-hydrogen atoms, is a reflection of its efficient π-conjugation. nih.govresearchgate.net The weak hydrogen bonds are the primary forces governing the supramolecular assembly in the crystalline state. nih.gov Specifically, a C—H bond from the pyrazine ring acts as a hydrogen-bond donor to a carbonyl oxygen of an adjacent molecule, and a C—H bond from the methyl group donates to a pyrazine nitrogen atom of another neighboring molecule. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. nih.govresearchgate.net The geometry of these specific hydrogen bonds has been determined through single-crystal X-ray diffraction studies. nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| C3—H2⋯O2i | 0.93 | 2.35 | 3.205 (3) | 153 |
| C6—H4⋯N1ii | 0.96 | 2.62 | 3.582 (3) | 177 |
Unit Cell Parameters and Space Group Determination
Crystallographic analysis of this compound has been performed using single-crystal X-ray diffraction at a temperature of 298 K. nih.govresearchgate.net The compound crystallizes in the orthorhombic system. nih.govresearchgate.net The space group was determined to be P212121. researchgate.netcrystallography.net The unit cell contains four molecules (Z = 4). nih.gov Detailed parameters of the unit cell have been refined and are presented in the table below. nih.govcrystallography.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆N₂O₂ |
| Formula Weight (Mr) | 138.13 |
| Crystal System | Orthorhombic |
| Space Group | P212121researchgate.netcrystallography.net |
| a (Å) | 3.865 (2) nih.gov |
| b (Å) | 6.690 (4) nih.gov |
| c (Å) | 24.92 (2) nih.gov |
| α (°) | 90 crystallography.net |
| β (°) | 90 crystallography.net |
| γ (°) | 90 crystallography.net |
| Volume (V) (ų) | 644.4 (7) nih.gov |
| Z | 4 nih.gov |
| Temperature (K) | 298 nih.gov |
| Radiation Type | Mo Kα nih.gov |
| Wavelength (Å) | 0.71073 researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the molecular structure, vibrational properties, and electronic characteristics of methyl pyrazine-2-carboxylate (B1225951) and its analogs. These computational methods allow for a detailed exploration of the molecule's potential energy surface and the prediction of various spectroscopic parameters.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) has become a primary tool for investigating pyrazine (B50134) derivatives due to its balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed for these types of molecules. nih.gov The selection of a basis set is crucial for obtaining reliable results, with Pople-style basis sets such as 6-311++G(d,p) and 6-311+G** being frequently used. researchgate.netnanoient.orgnih.gov These basis sets include diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For instance, studies on the related compound methyl-3-amino-2-pyrazine carboxylate utilized the 6-311++G(d,p) basis set to optimize geometry and calculate vibrational frequencies. nanoient.orgnanoient.org The combination of the B3LYP functional with such basis sets has been shown to provide results that are in good agreement with experimental data for pyrazine derivatives. nanoient.orgnanoient.org
Optimized Geometry and Vibrational Frequencies Prediction
Both DFT and HF methods are used to predict the optimized molecular geometry by finding the minimum energy structure on the potential energy surface. researchgate.netorientjchem.org For pyrazine carboxylate derivatives, calculations often show a nearly planar structure, with a small dihedral angle between the pyrazine ring and the ester group. researchgate.net Following geometry optimization, harmonic vibrational frequencies are calculated to predict the molecule's infrared and Raman spectra. nanoient.orgnanoient.org These theoretical frequencies are then compared with experimental data, and assignments are made based on the Potential Energy Distribution (PED). nanoient.orgnanoient.org The absence of imaginary frequencies in the calculated results confirms that the optimized structure corresponds to a true energy minimum. orientjchem.org
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Pyrazine Derivative (Methyl-3-amino-2-pyrazine carboxylate) nanoient.org
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G**) |
| NH₂ Asymmetric Stretch | 3448 | - | - |
| C-H Stretch | 3193 | 3068 | 3193, 3068 |
| C-H In-plane Bend | 1313 | 1251 | - |
| C-H Out-of-plane Bend | 897 | 968 | - |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Intensities, Raman Activities)
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. Infrared intensities and Raman activities are calculated alongside vibrational frequencies to generate theoretical spectra that can be directly compared with experimental results. researchgate.netorientjchem.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.orgnanoient.org These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for the structural elucidation and characterization of complex organic molecules like methyl pyrazine-2-carboxylate and its derivatives. nanoient.orgnanoient.org
Molecular Orbital Analysis
Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net For pyrazine derivatives, these energies are often calculated using Time-Dependent DFT (TD-DFT). nanoient.orgnanoient.org A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, indicating higher reactivity and the potential for charge transfer to occur within the molecule. nanoient.orgnanoient.org In derivatives of this compound, the HOMO-LUMO gap is typically around 4–5 eV. The distribution of these frontier orbitals is also analyzed; the HOMO is generally located on the electron-donating parts of the molecule, and the LUMO is found near the electron-accepting regions. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Pyrazine Derivative
| Parameter | Value (eV) | Reference |
| HOMO Energy | Data not available in sources | |
| LUMO Energy | Data not available in sources | |
| HOMO-LUMO Gap | ~4-5 |
(Specific energy values for this compound were not available in the provided search results, but typical gap values for derivatives are shown.)
Charge Transfer within the Molecule
The potential for intramolecular charge transfer (ICT) within this compound and its analogs is a key area of computational study. This phenomenon is crucial as it underpins the molecule's electronic and optical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding these charge transfer characteristics.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to investigating ICT. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and that charge transfer is more likely to occur.
For this compound (M2PC), calculations have determined the HOMO-LUMO energies, revealing that charge transfer interactions are a significant feature of the molecule. researchgate.net Similar computational studies on related compounds, such as pyrazine-2-carbohydrazide (B1222964), have calculated a HOMO-LUMO gap of approximately 4.5 eV, which is indicative of charge-transfer potential. These findings, often corroborated by UV-Vis spectral analysis, confirm that the movement of electron density from electron-donating parts of the molecule to electron-accepting parts is a fundamental electronic process. researchgate.netnanoient.orgnanoient.org
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. uni-muenchen.dejsaer.com It translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive Lewis structure, composed of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This analysis provides quantitative insight into the stability and bond strength of molecules like this compound.
For instance, in pyrazine derivatives, NBO analysis reveals significant delocalization of the conjugated π-electron system. semanticscholar.org Studies on related compounds like methyl-3-amino-2-pyrazine carboxylate have explicitly used NBO analysis to investigate molecular stability and the strength of its chemical bonds. nanoient.orgnanoient.org This method provides a detailed picture of the electronic structure that governs the molecule's stability. tandfonline.com
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is invaluable for predicting chemical reactivity by identifying regions that are electron-rich or electron-poor. mdpi.comnih.gov The MESP is plotted onto the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential.
For this compound and related structures, MESP analysis has been used to pinpoint the nucleophilic and electrophilic sites. researchgate.net The map reveals the most negative potential is concentrated around the electronegative nitrogen and oxygen atoms, marking them as the primary sites for electrophilic interactions. Conversely, positive potential is generally found around the hydrogen atoms. nih.gov
MESP analysis has proven useful in structure-activity relationship studies. For a series of substituted amides of pyrazine-2-carboxylic acids, MESP mapping helped to identify common electronic features related to their cytotoxic activities. nih.gov By providing a visual representation of the molecule's reactive surface, MESP maps offer crucial insights for designing new derivatives with enhanced biological activities. mdpi.comnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design, aiming to correlate a molecule's chemical structure with its biological activity. nih.gov These computational approaches are widely applied to pyrazine derivatives to guide the synthesis of more potent and selective therapeutic agents.
Computational Models for Biological Activity Prediction
QSAR models use statistical methods to build mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
For pyrazine derivatives, various QSAR models have been developed to predict activities such as antiproliferative, antitubercular, and antiviral effects. nih.govasianpubs.orgnih.gov These models have employed statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.orgnih.gov For example, a QSAR study on pyrazine derivatives as antiproliferative agents against the BGC823 cell line found a high correlation between experimental and predicted activities, validating the quality of the derived models. nih.govresearchgate.net Key molecular descriptors identified in these studies include electronic parameters (like NBO charges and LUMO energy), thermodynamic properties (heats of formation), and steric factors. nih.govnih.gov
A QSAR study on the cytotoxicity of pyrazine-2-carboxylic acid amides revealed that the energy of the LUMO and a solvent-accessible surface area parameter were crucial factors influencing their activity. nih.gov The resulting QSAR equation provides a model that can be helpful in estimating the activities of other compounds in the series. nih.gov
Table 1: Example of a QSAR Model for Pyrazine Derivatives This table is a representative example based on findings from QSAR studies.
| Model Type | Biological Activity | Key Descriptors | Statistical Significance | Source |
|---|---|---|---|---|
| MLR & ANN | Antiproliferative | NBO charges, Dipole Moment, Heat of Formation | High correlation (R²) values | nih.gov |
| MLR | Cytotoxicity | LUMO Energy, Solvent Accessible Surface (Vs, max) | Statistically significant equation derived | nih.gov |
| Stepwise Regression | Tuberculostatic | Hydrophobicity, Molar Refractivity | Significant correlations found | asianpubs.org |
Classic SAR studies have also provided valuable, albeit non-quantitative, insights. For instance, investigations into pyrazinoic acid analogs showed that substitutions on the pyrazine ring significantly impacted antimycobacterial potency. nih.gov It was found that 3- or 5-amino substitutions slightly improved activity compared to the parent compound, whereas most other substitutions with halides, ethers, or alkyl groups resulted in similar or reduced potency. nih.gov
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme, to form a stable complex. researchgate.net The primary goal is to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score. A lower (more negative) binding score generally indicates a more stable protein-ligand complex and potentially higher biological activity. researchgate.netrjpbcs.com
Derivatives of this compound have been the subject of numerous docking studies against a variety of biological targets. These simulations are crucial for understanding the molecular basis of their activity and for rational drug design.
For example, various pyrazine-2-carboxylic acid derivatives were docked into the active site of the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis and a target for antitubercular drugs. researchgate.net The study revealed that the binding interactions, which included hydrogen bonds and π-π stacking, correlated with the experimentally observed minimum inhibitory concentration (MIC) values. researchgate.net Similarly, other studies have docked pyrazine derivatives against different mycobacterial targets like DprE1 and pantothenate synthetase. nih.govnih.gov
In another study, pyrazine derivatives were docked against GlcN-6-P synthase to rationalize their antibacterial activity. rjpbcs.com The compound with the highest docking score also exhibited the best antimicrobial performance, suggesting the inhibition of this enzyme is a likely mechanism of action. rjpbcs.com Docking simulations have also been performed against targets like DNA gyrase for antibacterial activity and for potential cerebral anti-ischemia inhibition. researchgate.netmdpi.com
Table 2: Molecular Docking Results for Pyrazine-2-Carboxylic Acid Derivatives with M. tuberculosis InhA Protein
| Compound Derivative | Target Protein | Docking Score (Rerank Score, kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Derivative 1a (Aromatic side chain) | InhA (PDB: 4DRE) | -81.2181 | Not specified | researchgate.net |
| Derivative 1b (Cyclic side chain) | InhA (PDB: 4DRE) | -83.3101 | Not specified | researchgate.net |
| Derivative 1c (Aliphatic side chain) | InhA (PDB: 4DRE) | -86.4047 | Tyr158, Met199 | researchgate.net |
Derivatives and Analogs of Methyl Pyrazine 2 Carboxylate in Research
Synthesis of Substituted Pyrazine-2-Carboxylic Acid Derivatives
The synthesis of substituted pyrazine-2-carboxylic acid derivatives often begins with the modification of precursor molecules. For instance, the condensation of chlorides of various substituted pyrazine-2-carboxylic acids—such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butylpyrazine-2-carboxylic acid—with ring-substituted anilines or aminothiazoles results in a series of amides. mdpi.com This method allows for the introduction of diverse substituents onto the pyrazine (B50134) core, enabling the exploration of structure-activity relationships. mdpi.com
Another approach involves the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. This process starts with pyrazine-2,3-dicarboxylic acid, which is converted to its anhydride (B1165640). The subsequent reaction of the anhydride with a substituted aniline (B41778) yields the desired derivative. nih.gov These acids can be further esterified to their methyl or propyl esters. nih.gov
Researchers have also synthesized novel pyrazine-2-carboxylic acid derivatives by coupling substituted pyrazine-2-carboxylic acids, like 3-aminopyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid, with different piperazines using propylphosphonic anhydride (T3P) as a coupling agent. rjpbcs.com The Yamaguchi esterification method has also been employed to create pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chains, avoiding the use of thionyl chloride. researchgate.net
The following table provides examples of synthesized substituted pyrazine-2-carboxylic acid derivatives:
| Starting Material | Reagent | Product | Reference |
| 6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N-Aryl-6-chloropyrazine-2-carboxamides | researchgate.net |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamides | researchgate.net |
| Pyrazine-2,3-dicarboxylic anhydride | Substituted anilines | 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | nih.gov |
| 3-Aminopyrazine-2-carboxylic acid | Piperazines | (3-aminopyrazin-2-yl)(piperazin-1-yl)methanone derivatives | rjpbcs.com |
| 5-Methylpyrazine-2-carboxylic acid | Piperazines | (5-methylpyrazin-2-yl)(piperazin-1-yl)methanone derivatives | rjpbcs.com |
Functionalization Strategies and Chemical Transformations
A significant application of methyl pyrazine-2-carboxylate (B1225951) is its conversion to pyrazinamide (B1679903), a crucial first-line antituberculosis drug. researchgate.netnih.gov Pyrazinamide is considered a prodrug of pyrazinoic acid, which is believed to be the active form against Mycobacterium tuberculosis. researchgate.netresearchgate.net The synthesis of pyrazinamide can be achieved through the reaction of pyrazine-2-carboxylate esters, such as methyl or isobutyl esters, with ammonia (B1221849) in an organic solvent. google.com
The development of pyrazinamide derivatives and other prodrugs of pyrazinoic acid is an active area of research. One strategy involves synthesizing Mannich bases of pyrazinamide by reacting it with formaldehyde (B43269) and various substituted piperazines, often facilitated by microwave irradiation. nih.gov Another approach is the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which are also considered pyrazinamide derivatives. mdpi.com
Furthermore, pyrazine-2-carboxylic acid can be converted to its acid chloride, which then reacts with amines to form amides. nih.gov For example, pyrazine-2-carboxylic acid chloride has been reacted with bromomethylamine to produce N-(bromomethyl)pyrazine-2-carboxamide, a precursor for further derivatization. nih.gov Enzymatic synthesis in a continuous flow system has also been explored as a greener method for producing pyrazinamide derivatives from pyrazine esters and various amines. rsc.org
Pyrazine carbohydrazides are key intermediates for synthesizing a variety of heterocyclic compounds. A common method for their preparation is the reaction of methyl pyrazine-2-carboxylate with hydrazine (B178648) hydrate (B1144303). nih.govwho.intresearchgate.net For example, 5-methylpyrazine-2-carboxylic acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to yield 5-methylpyrazine-2-carbohydrazide. nih.govwho.intresearchgate.net This carbohydrazide (B1668358) can subsequently be reacted with a range of substituted aromatic aldehydes to form the corresponding hydrazones. nih.govwho.intresearchgate.net
This synthetic route is adaptable for various pyrazine-2-carboxylic acid precursors. The general three-step procedure involves:
Esterification of the pyrazine-2-carboxylic acid (e.g., 5-methylpyrazinoic acid) with an alcohol in the presence of an acid catalyst. ajgreenchem.com
Conversion of the resulting ester to the corresponding carbohydrazide using hydrazine hydrate. ajgreenchem.com
Condensation of the carbohydrazide with different aromatic aldehydes to produce a variety of hydrazone derivatives. ajgreenchem.com
These hydrazones are of interest due to their potential biological activities and their role as ligands in coordination chemistry. who.int
Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds with a broad range of reported biological activities. dergipark.org.tr Their synthesis often involves the condensation of aminopyrazines with α-halogenocarbonyl compounds. nih.gov A common synthetic pathway starts with pyrazin-2-amine, which is reacted with an α-haloketone or ester, such as ethyl 3-bromo-2-oxopropanoate, to form an ethyl imidazo[1,2-a]pyrazine-2-carboxylate. asianpubs.org This ester can then be hydrolyzed to the corresponding carboxylic acid. asianpubs.org
Further derivatization can be achieved by reacting the imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines to produce N-arylimidazo[1,2-a]pyrazine-2-carboxamides. asianpubs.org Alternatively, the ethyl imidazo[1,2-a]pyrazine-2-carboxylate can be reacted with hydrazine hydrate to form imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides, which can be further converted to hydrazones. dergipark.org.tr These synthetic strategies allow for the creation of a diverse library of imidazo[1,2-a]pyrazine (B1224502) derivatives for further research. nih.govucl.ac.uk
The pyrazine ring and its derivatives, including this compound and its subsequent products, are excellent ligands for the formation of metal complexes. The nitrogen atoms in the pyrazine ring and the functional groups attached to it can coordinate with various metal ions.
For instance, a novel hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, was synthesized from pyrazine-2-carbohydrazide (B1222964) and 1-(2-hydroxyphenyl)ethan-1-one. This ligand was then used to prepare complexes with several metal ions, including Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI). bendola.com In these complexes, the ligand acts in a dibasic tridentate manner, coordinating through the phenolate (B1203915) oxygen, azomethine nitrogen, and enolate oxygen atoms. bendola.com
In another study, a new binuclear zinc(II) complex was synthesized from the reaction of ZnCl₂ with 2-cyanopyrazine in methanol (B129727). inorgchemres.org During this reaction, the 2-cyanopyrazine was converted in situ to methyl pyrazine-2-carboximidate and N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate, both of which acted as ligands in the final complex. inorgchemres.org Similarly, pyrazine-2-carboxylic acid derivatives have been used to synthesize complexes with Cu(II) and Co(II). hilarispublisher.com The coordination chemistry of pyrazine and its carboxylate derivatives with metals like silver(II), copper(II), cobalt(II), and nickel(II) has also been explored. acs.org
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Impact of Substituent Effects on Molecular and Electronic Properties
The introduction of different substituents onto the pyrazine-2-carboxylate core significantly influences the molecule's electronic and molecular properties. These changes can, in turn, affect the biological activity and chemical reactivity of the derivatives.
The presence of both electron-donating groups, like a dimethylamino group, and electron-withdrawing groups, such as a carboxylic acid, on the pyrazine ring creates a molecule with significant dipolar character. This influences the charge distribution and electronic communication within the molecule.
Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations have been employed to understand the relationship between molecular structure and biological activity. For a series of substituted amides of pyrazine-2-carboxylic acids, it was found that both structural and electronic properties are important factors in their cytotoxic activity. nih.gov For example, the presence of a methyl group in the ortho position of an attached phenyl ring was found to be disadvantageous for certain biological interactions. researchgate.netnih.gov
In another study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to examine various reactivity parameters, including HOMO-LUMO energy gaps and hyperpolarizability. mdpi.com The results indicated that the nature of the substituents had a considerable effect on these electronic properties. mdpi.com The electronic properties of substituted pyrazine derivatives are crucial for their potential applications, from medicinal chemistry to materials science. scienceopen.comacs.orgscispace.com
The following table summarizes some key findings on substituent effects:
| Derivative Class | Substituent | Observed Effect | Reference |
| Amides of pyrazine-2-carboxylic acid | 2-CH₃ on phenyl ring | Lower biological activity | researchgate.netnih.gov |
| 6-(Dimethylamino)pyrazine-2-carboxylic acid | -N(CH₃)₂, -COOH | Significant dipolar character | |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Various aryl groups | Altered HOMO-LUMO energy gap and hyperpolarizability | mdpi.com |
Advanced Applications and Future Research Directions
Role as an Intermediate in Organic Synthesis
Methyl pyrazine-2-carboxylate (B1225951) is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to yield different esters. smolecule.com Additionally, the pyrazine (B50134) ring's electron-deficient nature allows for various nucleophilic substitution reactions. vulcanchem.com
A significant application of methyl pyrazine-2-carboxylate is in the synthesis of Pyrazinamide (B1679903) (PZA), a crucial first-line drug for treating tuberculosis. nih.govresearchgate.net The synthesis often involves the amidation or ammonolysis of the methyl ester. rsc.orggoogle.com For instance, research has demonstrated the enzymatic synthesis of pyrazinamide derivatives from pyrazine esters and various amines, including aliphatic amines and benzylamines, using enzymes like Lipozyme® TL IM in a continuous-flow system. rsc.orgrsc.org This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods. rsc.orgrsc.org
The compound also serves as a key intermediate in the production of more complex heterocyclic structures. It is used to prepare 5,5'-dimethyl-2,2'-bipyrazine derivatives, which are employed in coordinating with transition metals for solar energy conversion research. iucr.orgresearchgate.net Another synthetic application is its conversion to 5-methylpyrazine-2-carbohydrazide, which is then used to create a series of derivatives with potential anti-tubercular activity. smolecule.comresearchgate.net Furthermore, it is a precursor for pyrazinamide Mannich bases, which have shown promising antimycobacterial properties. nih.gov
The synthesis of this compound itself can be achieved through the esterification of pyrazine-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. iucr.org Its derivatives, such as methyl 5-chloropyrazine-2-carboxylate and methyl 5-aminopyrazine-2-carboxylate, also serve as important intermediates for pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com
| Intermediate | Synthetic Product | Application Area | Reference |
|---|---|---|---|
| This compound | Pyrazinamide | Pharmaceutical (Anti-tuberculosis) | nih.govresearchgate.netrsc.org |
| Methyl 5-methylpyrazine-2-carboxylate | 5,5'-Dimethyl-2,2'-bipyrazine derivatives | Materials Science (Solar Energy) | iucr.orgresearchgate.net |
| Methyl 5-methylpyrazine-2-carboxylate | 5-Methylpyrazine-2-carbohydrazide derivatives | Pharmaceutical (Anti-tuberculosis) | researchgate.net |
| Pyrazinamide (from this compound) | Pyrazinamide Mannich bases | Pharmaceutical (Antimycobacterial) | nih.gov |
| Methyl 5-chloropyrazine-2-carboxylate | Various pharmaceuticals and agrochemicals | Pharmaceuticals, Agrochemicals | lookchem.com |
Development of Novel Chemical Entities and Scaffolds
The pyrazine-2-carboxylate scaffold is a cornerstone for the development of new chemical entities (NCEs) with diverse pharmacological potential. researchgate.net Its structural framework is present in several FDA-approved drugs and is actively explored in medicinal chemistry. mdpi.com
Researchers have synthesized novel hybrid molecules by combining the pyrazine scaffold with other pharmacologically active moieties. One such approach involves the Ugi four-component condensation reaction to create quinoline-pyrazine carboxamide derivatives. bohrium.com This method articulates four fragments—specifically quinoline-3-amine, pyrazine-2-carboxylic acid, an aldehyde, and an isocyanide—in a single step to generate diverse molecular scaffolds. bohrium.com Certain derivatives from this synthesis, particularly those with 3,4,5-trimethoxy and chloro substituents, have demonstrated notable potency against leukemia cell lines. bohrium.com
Another area of development is the synthesis of ureidopyrazine derivatives. These compounds are designed by introducing a urea (B33335) moiety to the pyrazine core, often by reacting aryl isocyanates with propyl 5-aminopyrazine-2-carboxylate. cuni.cz This strategy aims to increase the lipophilicity of the molecules, which can enhance penetration through the mycobacterial cell wall. cuni.cz Several ureidopyrazine derivatives, such as propyl 5-(3-phenylureido)pyrazine-2-carboxylate, have shown potent antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity. cuni.cz
Furthermore, the pyrazine-2-carboxylic acid scaffold has been used to create new series of conjugates and amides with potential therapeutic applications. For example, pyrazine-2-carboxylic acid has been reacted with various piperazines to synthesize derivatives evaluated for antioxidant and antimicrobial activities. rjpbcs.com Other research has focused on creating hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold, leading to compounds with broad-spectrum antimycobacterial activity. nih.gov These synthetic efforts highlight the versatility of the this compound framework in generating novel structures for drug discovery. researchgate.net
Future Directions in Computational Studies and Drug Design
Computational methods are becoming increasingly integral to the design and development of drugs based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are being employed to predict biological activity, understand molecular interactions, and guide the synthesis of more effective and safer compounds. nih.govbrieflands.com
QSAR studies have been successfully used to analyze datasets of pyrazine-2-carboxylic acid derivatives to correlate their structural features with their cytotoxic activities. nih.govbrieflands.com By computing quantum chemical descriptors such as molecular surface electrostatic potentials (MSEP), HOMO-LUMO energy gaps, and other electronic properties, researchers can build statistically significant models that predict the bioactivity of novel compounds before their synthesis. nih.gov For instance, a five-parameter QSAR model for substituted amides of pyrazine-2-carboxylic acid showed a high correlation coefficient (R² = 0.922), enabling the prediction of cytotoxic activity. nih.gov
Molecular docking is another powerful tool used to investigate the binding modes of pyrazine derivatives with specific biological targets. This in silico screening helps in mechanistically understanding the observed biological activity. For example, docking studies of quinoline-pyrazine carboxamide derivatives against FMS-like tyrosine kinase-3 (FLT3), a target in leukemia, have provided insights into the key structural features governing their binding affinity. bohrium.com Similarly, docking of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids into the active site of the enzyme DprE1, a known target for antitubercular agents, has been performed to rationalize their antimycobacterial activity. nih.govnih.gov
Future research will likely see an expanded use of these computational tools. In silico ADME (absorption, distribution, metabolism, and excretion) predictions are already being used to assess the drug-like properties of new pyrazine-based entities. bohrium.com The integration of artificial intelligence and machine learning with these computational chemistry techniques could further accelerate the discovery of novel drug candidates derived from this compound by enabling more accurate predictions and the design of compounds with optimized therapeutic profiles.
| Computational Method | Application in Pyrazine Derivative Research | Key Findings/Goals | Reference |
|---|---|---|---|
| QSAR | Predicting cytotoxicity of substituted amides of pyrazine-2-carboxylic acids. | Development of a five-parameter equation with high correlation (R²=0.922) to predict activity. | nih.gov |
| Molecular Docking | Investigating binding of quinoline-pyrazine carboxamides to FLT3 kinase. | Identified key structural features for binding affinity and mechanism of anti-leukemia action. | bohrium.com |
| Molecular Docking | Studying the interaction of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids with DprE1. | Indicated that linker modifications did not negatively affect binding to the antitubercular target. | nih.govnih.gov |
| DFT | Computing electronic properties (HOMO-LUMO gaps, MSEP) of pyrazine derivatives. | Provided insights into electronic behavior and reactivity, aiding in QSAR model development. | nih.gov |
| In Silico ADME | Predicting the pharmacokinetic profile of novel carboxamide derivatives. | Confirmed drug-like properties for promising anticancer agents. | bohrium.com |
Emerging Research Areas for this compound and its Derivatives
Research involving this compound and its derivatives is expanding into several promising new areas, driven by the scaffold's versatility. researchgate.netchemimpex.com
A primary emerging field is the development of novel antimicrobials, particularly against drug-resistant pathogens. While the role of pyrazinamide against tuberculosis is well-established, new derivatives are being designed to overcome resistance and broaden the spectrum of activity. nih.govcuni.cz Research into ureidopyrazines and pyrazine carboxamides has yielded compounds with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govcuni.cz For example, a pyrazinamide Mannich base derivative showed an in vitro MIC of 0.2 µg/mL against multidrug-resistant MTB. nih.gov Other derivatives have been synthesized and tested against extensively drug-resistant (XDR) S. Typhi, with some showing significant antibacterial efficacy. mdpi.com
The development of new anticancer agents is another significant research frontier. Pyrazine-based compounds like bortezomib (B1684674) are already in clinical use, and new derivatives of pyrazine-2-carboxylic acid are being investigated as potential chemotherapeutics. mdpi.com Hybrid molecules, such as quinoline-pyrazine carboxamides, have shown selective and potent activity against leukemia cell lines in NCI-60 screenings. bohrium.com The design of these new chemical entities often involves molecular hybridization strategies to create pharmacophores that target specific cancer-related proteins like FLT3 kinase. bohrium.com
In materials science, derivatives of this compound are being explored for applications in solar energy. Specifically, 5,5'-dimethyl-2,2'-bipyrazine, synthesized from the methyl ester, is used as a ligand to form transition metal complexes for studies in solar energy conversion. iucr.orgresearchgate.net
Furthermore, the pyrazine core is being utilized in the agrochemical industry. The structural features of this compound derivatives make them suitable starting materials for creating new pesticides, herbicides, and insecticides. lookchem.comchemimpex.com The ongoing exploration of this chemical scaffold is expected to lead to further innovations across pharmaceuticals, materials science, and agriculture.
Q & A
Basic: What are the common synthetic routes and purification challenges for methyl pyrazine-2-carboxylate?
Answer: this compound is synthesized via esterification of pyrazine-2-carboxylic acid or direct functionalization of pyrazine rings. A notable method involves the reduction of this compound using NaBH₄ in aqueous ethanol, though this can yield impurities requiring further purification via column chromatography (e.g., silica gel with ethyl acetate/hexanes) . Commercial synthesis often employs methyl isonicotinate or hydroxylamine derivatives as precursors . Key challenges include controlling side reactions (e.g., over-reduction) and isolating products from polar impurities, necessitating techniques like recrystallization or preparative HPLC .
Advanced: How can palladium-catalyzed cross-coupling reactions expand the derivatization of this compound?
Answer: Palladium catalysts (e.g., Pd(dppf)Cl₂) enable coupling reactions at the pyrazine ring’s reactive positions. For example, methyl 6-chloropyrazine-2-carboxylate reacts with phosphorus nucleophiles (e.g., diisopropyl phosphite) under mild conditions (Huenig base, DMSO) to yield phosphonated derivatives. These reactions achieve high yields (85–92%) and regioselectivity, confirmed by upfield/downfield shifts in ¹H NMR (e.g., 8.79 ppm → 9.34 ppm for adjacent protons) . Such methods facilitate the synthesis of bioactive analogs, including inhibitors of human proteins (e.g., NHE-1) .
Advanced: What structural insights can X-ray crystallography provide for this compound derivatives?
Answer: Single-crystal X-ray diffraction reveals distorted octahedral geometries in coordination complexes. For instance, dimethylbis(pyrazine-2-carboxylato)tin(IV) exhibits N,O-chelation with Sn–C (2.11–2.14 Å) and Sn–N (2.35–2.40 Å) bond lengths, alongside π–π stacking (3.81 Å) between pyrazine rings . These structural details inform ligand design for catalytic or extraction applications (e.g., actinide separation) .
Basic: Which analytical techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for aromatic protons at δ 8.7–9.3 ppm) and confirms esterification (δ 3.8–4.0 ppm for OCH₃) .
- HPLC: Reverse-phase HPLC (C18 column, TFA/CH₃CN gradient) resolves impurities and quantifies purity (>95% for bioactive derivatives) .
- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₁₆H₂₂N₇O₂: calcd 344.1835, found 344.1833) .
Advanced: How do reaction conditions influence contradictory outcomes in catalytic applications?
Answer: Iron complexes of pyrazine-2-carboxylate exhibit divergent behaviors depending on oxidants. With H₂O₂, dinuclear Fe(III)-μ-O-Fe(III) species form, showing moderate catalytic activity in hydrocarbon oxidation. Conversely, mononuclear Fe(II) species generated under acidic conditions display lower reactivity, highlighting the need to optimize solvent (e.g., CH₃CN vs. H₂O) and base (e.g., DBU vs. TEA) to stabilize active intermediates .
Advanced: What methodologies are used to study this compound’s role in coordination polymers?
Answer: Hydrothermal synthesis (100–120°C, aqueous/organic solvents) assembles pyrazine-2-carboxylate with metal ions (e.g., Fe³⁺, Sn⁴⁺). The ligand’s dual donor sites (N,O) enable diverse topologies, such as 1D chains or 3D frameworks, characterized by PXRD and TGA. Applications include catalysis (e.g., oxidation of alkanes) and selective metal ion binding .
Advanced: How are this compound derivatives optimized for antimycobacterial activity?
Answer: Structure-activity relationship (SAR) studies focus on carboxamide and ester modifications. For example, propyl 3-[(2-hydroxy-5-nitrophenyl)carbamoyl]pyrazine-2-carboxylate (MIC = 1.56 µg/mL against M. tuberculosis) is synthesized via EDCI/HOBt-mediated coupling, followed by in vitro assays (Microplate Alamar Blue Assay). Key modifications include electron-withdrawing groups (e.g., -NO₂) enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
